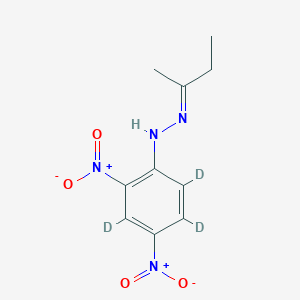

2-Butanone 2,4-Dinitrophenylhydrazone-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+/i4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWSANGSIWAACK-QALFAAJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C(\C)/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butanone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone-d3. This stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of 2-butanone in various matrices using mass spectrometry-based methods.

Core Chemical Properties

2-Butanone 2,4-dinitrophenylhydrazone-d3 is the deuterated analog of 2-butanone 2,4-dinitrophenylhydrazone. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for minimizing analytical variability and improving the accuracy of quantification.

| Property | Value | Source |

| Chemical Name | N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline | [1] |

| Synonyms | 2-Butanone D3 (phenyl D3) 2,4-Dinitrophenylhydrazone | [1] |

| CAS Number | 259824-58-3 | [2] |

| Molecular Formula | C₁₀H₉D₃N₄O₄ | [3] |

| Molecular Weight | 255.25 g/mol | [2] |

| Accurate Mass | 255.105 | [1][3] |

| Appearance | Solid, Light yellow to yellow | [2] |

| Melting Point | 111 - 113 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetonitrile. | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the condensation reaction of 2-butanone with 2,4-dinitrophenylhydrazine-d3 (B590269) (Brady's reagent). This reaction is a standard method for the derivatization of aldehydes and ketones.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the 2,4-dinitrophenylhydrazine (B122626) to the carbonyl group of 2-butanone, followed by the elimination of a water molecule to form the corresponding hydrazone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for preparing 2,4-dinitrophenylhydrazones.

Materials:

-

2-Butanone

-

2,4-Dinitrophenylhydrazine-d3

-

Methanol (B129727) or Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Test tubes

-

Water bath

-

Ice bath

-

Filtration apparatus (e.g., Hirsch funnel)

Procedure:

-

Prepare Brady's Reagent: Dissolve a small amount of 2,4-dinitrophenylhydrazine-d3 in methanol or ethanol. Carefully add a few drops of concentrated sulfuric acid to the solution.

-

Reaction: In a separate test tube, dissolve a small amount of 2-butanone in methanol or ethanol.

-

Mixing: Add the Brady's reagent dropwise to the 2-butanone solution.

-

Precipitation: The formation of a yellow to orange-red precipitate indicates the formation of the 2,4-dinitrophenylhydrazone. If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Characterization

This compound is primarily used as an internal standard in analytical chemistry, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the butanone moiety and the dinitrophenyl ring. The deuteration on the phenyl ring will result in the absence of corresponding proton signals. |

| Mass Spectrometry (MS) | A distinct molecular ion peak at m/z 255. Characteristic fragmentation patterns can be observed in MS/MS analysis, which are useful for structural confirmation and quantification.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching, and the aromatic nitro groups. |

Experimental Workflow for Quantification

The general workflow for using this compound as an internal standard for the quantification of 2-butanone in a sample is outlined below.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of 2-butanone.[2] This is crucial in various research and industrial settings, including:

-

Environmental Monitoring: To measure levels of volatile organic compounds (VOCs) like 2-butanone in air and water samples.

-

Food and Beverage Industry: To monitor the formation of 2-butanone as a flavor or off-flavor compound.

-

Pharmacokinetic Studies: In drug development, to quantify metabolites that may include 2-butanone.

-

Industrial Hygiene: To assess workplace exposure to 2-butanone.

The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative results.

References

2-Butanone 2,4-Dinitrophenylhydrazone-d3 CAS number 259824-58-3

An In-depth Technical Guide to 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone-d3 (CAS: 259824-58-3)

Introduction

2-Butanone 2,4-dinitrophenylhydrazone-d3 is the deuterium-labeled form of 2-butanone 2,4-dinitrophenylhydrazone.[1] As a stable isotope-labeled compound, its primary and critical application is in analytical chemistry, where it serves as an internal standard for highly accurate quantification.[1] The non-labeled analogue is the reaction product of 2-butanone (a volatile organic compound) and 2,4-dinitrophenylhydrazine (B122626) (DNPH), a reaction central to the standardized method for detecting and measuring airborne aldehydes and ketones.[2][3]

This guide provides a comprehensive overview of the technical data, experimental applications, and safety protocols associated with this compound, intended for researchers and professionals in analytical chemistry and drug development.

Physicochemical and Product Data

The fundamental properties of this compound are summarized below. This data is compiled from various suppliers and databases.[1][4][5]

| Property | Value | Source(s) |

| CAS Number | 259824-58-3 | [1][6] |

| Molecular Formula | C₁₀H₉D₃N₄O₄ | [1][6] |

| Molecular Weight | 255.25 g/mol | [1][6] |

| Accurate Mass | 255.105 Da | [4][5] |

| Appearance | Light yellow to yellow solid | [1] |

| Chemical Purity | ≥98% | [5] |

| Isotopic Purity | ≥99 atom % D | [4][5] |

| Unlabeled CAS No. | 958-60-1 | [4][5] |

| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |

| Shipping Temperature | Room Temperature | [1][4] |

Core Application: Isotope Dilution Analysis

The principal use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantification, providing high precision and accuracy by correcting for sample loss during preparation and instrumental variability.

In a typical workflow, a known quantity of the deuterated standard (this compound) is "spiked" into a sample containing the non-deuterated (native) analyte of interest. Because the labeled and unlabeled compounds are chemically identical, they behave the same way during extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be determined with exceptional accuracy.[1]

This method is crucial for:

-

Environmental Monitoring: Quantifying levels of 2-butanone (a common industrial solvent and pollutant) in air, water, and soil samples.[3]

-

Occupational Health: Assessing workplace exposure to volatile carbonyl compounds.[3]

-

Pharmacokinetic Studies: While less common for this specific molecule, deuterated compounds are widely used as tracers in drug metabolism and pharmacokinetic (DMPK) studies.[1]

Experimental Protocols and Workflows

Synthesis Mechanism: Formation of Dinitrophenylhydrazone

The core of the analytical method is the derivatization of a ketone (2-butanone) with 2,4-dinitrophenylhydrazine (DNPH). This is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism, often referred to as Brady's test.[7][8] The DNPH attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the stable, colored 2,4-dinitrophenylhydrazone derivative.[7]

General Protocol for Carbonyl Quantification via IDMS

This protocol outlines the derivatization of a sample containing 2-butanone and its quantification using the deuterated standard.

1. Reagent Preparation (Brady's Reagent):

-

Dissolve approximately 0.5 g of 2,4-dinitrophenylhydrazine in 12-13 mL of 85% phosphoric acid or a similar acidic medium (e.g., sulfuric acid in methanol).[7]

-

Stir until the solid is completely dissolved.[7] Handle DNPH with care, as it can be explosive when dry.[8][9]

2. Sample Preparation and Spiking:

-

Collect the sample (e.g., an air sample drawn through a sorbent tube).

-

Extract the carbonyls from the collection medium using a suitable solvent like acetonitrile.

-

Add a precise, known amount of this compound (CAS 259824-58-3) solution to the sample extract. This is the "internal standard spike."

3. Derivatization:

-

Add an excess of Brady's reagent to the spiked sample extract.

-

Allow the reaction to proceed. This may be accelerated by gentle warming (e.g., 50°C for 20 minutes).[10] A yellow, orange, or red precipitate of the hydrazone derivatives will form.[7]

4. Extraction and Purification:

-

The resulting hydrazone derivatives can be isolated and purified, often through solid-phase extraction (SPE), to remove unreacted reagents and sample matrix interferences.

5. Instrumental Analysis:

-

Analyze the purified extract using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

The HPLC separates the different hydrazone derivatives.

-

The mass spectrometer detects the native 2-butanone derivative (m/z ~252.09) and the deuterated internal standard (m/z ~255.10) in separate channels.

6. Quantification:

-

Calculate the peak area ratio of the native analyte to the deuterated internal standard.

-

Determine the concentration of 2-butanone in the original sample by comparing this ratio to a calibration curve.

Safety and Handling

This compound and its non-labeled counterpart require careful handling. The primary hazards are related to irritation.[11]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[11] |

| Eye Irritation | H319 | Causes serious eye irritation.[11] |

| Respiratory Irritation | H335 | May cause respiratory tract irritation.[11] |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhaling dust.

-

Personal Protective Equipment (PPE):

-

First Aid:

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person into fresh air.

-

In all cases of significant exposure or if symptoms persist, seek medical attention.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Butanone 2,4-Dinitrophenylhydrazone|958-60-1 [benchchem.com]

- 3. Simultaneous determination of airborne acetaldehyde, acetone, 2-butanone, and cyclohexanone using sampling tubes with 2,4-dinitrophenylhydrazine-coated solid sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Butanone 2,4-Dinitrophenylhydrazone-3,5,6-d3 [lgcstandards.com]

- 5. 2-Butanone 2,4-Dinitrophenylhydrazone-3,5,6-d3 [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. fishersci.fr [fishersci.fr]

- 10. ajpamc.com [ajpamc.com]

- 11. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

The Role of Deuterated 2-Butanone DNPH as an Internal Standard: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated 2-butanone (B6335102) 2,4-dinitrophenylhydrazone (DNPH) as an internal standard in the quantitative analysis of carbonyl compounds. Utilizing a stable isotope-labeled internal standard is a critical practice in analytical chemistry, particularly in complex matrices, to ensure the accuracy and reliability of results. This guide details the underlying principles, experimental protocols, and data presentation for the use of this specific internal standard.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with chromatographic and mass spectrometric techniques, variability can be introduced at multiple stages, including sample preparation, injection, and ionization. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to all samples, calibrants, and quality controls. By measuring the ratio of the analyte signal to the internal standard signal, variations can be normalized, leading to more precise and accurate quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification. These are molecules where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N). Because their chemical and physical properties are nearly identical to the native analyte, they co-elute chromatographically and experience similar ionization and matrix effects, providing the most effective correction for analytical variability.

Deuterated 2-Butanone DNPH: Properties and Application

Deuterated 2-butanone DNPH is the derivatized form of 2-butanone that has been labeled with deuterium atoms. The derivatization with 2,4-dinitrophenylhydrazine (B122626) is a common strategy for the analysis of carbonyl compounds (aldehydes and ketones). This reaction imparts a chromophore, enhancing UV detection, and increases the molecular weight and ionization efficiency for mass spectrometry.

The use of deuterated 2-butanone DNPH as an internal standard is particularly advantageous for the quantification of 2-butanone and other structurally similar ketones in various matrices, such as air, water, and biological samples.

Table 1: Physicochemical Properties of 2-Butanone DNPH and its Deuterated Analog

| Property | 2-Butanone-2,4-dinitrophenylhydrazone | Deuterated 2-Butanone-2,4-dinitrophenylhydrazone |

| Molecular Formula | C₁₀H₁₂N₄O₄ | C₁₀H₉D₃N₄O₄ (example for d3 labeling) |

| Molecular Weight | ~252.23 g/mol | ~255.25 g/mol (for d3 labeling) |

| CAS Number | 958-60-1 | Varies depending on deuteration pattern |

Experimental Protocol: Quantification of 2-Butanone using Deuterated 2-Butanone DNPH IS

This section details a typical experimental workflow for the analysis of 2-butanone in an air sample, employing deuterated 2-butanone DNPH as an internal standard with LC-MS/MS.

Materials and Reagents

-

Standards: Certified reference standards of 2-butanone and deuterated 2-butanone.

-

Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) (e.g., 0.1% w/v with 0.5% v/v concentrated HCl).

-

Solvents: HPLC-grade acetonitrile, methanol, and LC-MS grade water.

-

Solid Phase Extraction (SPE): DNPH-coated silica (B1680970) cartridges for air sampling.

-

Internal Standard Spiking Solution: A prepared solution of deuterated 2-butanone DNPH of a known concentration in acetonitrile.

Sample Collection and Preparation

-

Air Sampling: Draw a known volume of air through a DNPH-coated silica cartridge using a calibrated air sampling pump. The carbonyl compounds in the air react with the DNPH on the cartridge to form stable hydrazone derivatives.[1][2][3]

-

Elution: Elute the trapped DNPH derivatives from the cartridge with a precise volume of acetonitrile (e.g., 5 mL).[1][2]

-

Internal Standard Spiking: Add a known volume of the deuterated 2-butanone DNPH internal standard spiking solution to the eluted sample.

-

Sample Dilution: Dilute the sample as necessary with acetonitrile/water to bring the analyte concentration within the calibration range.

-

Filtration: Filter the final sample solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 2: Typical LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 40°C[4] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[5][6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |

Table 3: Example MRM Transitions for 2-Butanone DNPH and its Deuterated Internal Standard (d3)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Butanone DNPH | 251.1 | 195.1 |

| Deuterated 2-Butanone DNPH (d3) | 254.1 | 198.1 |

Note: The exact m/z values should be optimized for the specific instrument and deuteration pattern of the internal standard.

Data Analysis and Interpretation

The quantification of 2-butanone is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 2-butanone in the unknown samples is then determined from this calibration curve.

Table 4: Representative Quantitative Data

| Parameter | Value |

| Retention Time of 2-Butanone DNPH | ~5-7 minutes (dependent on specific LC conditions) |

| Limit of Detection (LOD) | 0.03 - 0.3 ppb[1] |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ppb |

| Linearity (R²) | > 0.99 |

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key processes involved in the use of deuterated 2-butanone DNPH as an internal standard.

Conclusion

The use of deuterated 2-butanone DNPH as an internal standard provides a robust and reliable method for the quantitative analysis of 2-butanone and other carbonyl compounds. By mimicking the behavior of the native analyte throughout the analytical process, it effectively corrects for matrix effects and procedural variations, leading to highly accurate and precise results. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of environmental analysis, clinical research, and drug development.

References

- 1. agilent.com [agilent.com]

- 2. youngin.com [youngin.com]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-Butanone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone-d3. This deuterated derivative of 2-butanone 2,4-dinitrophenylhydrazone serves as a crucial internal standard for quantitative analytical studies, particularly in chromatography and mass spectrometry.

Chemical and Physical Properties

2-Butanone 2,4-dinitrophenylhydrazone-d3 is the deuterium-labeled counterpart of 2-butanone 2,4-dinitrophenylhydrazone. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for accurate quantification in various analytical methods such as NMR, GC-MS, and LC-MS.[1]

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 2-Butanone 2,4-Dinitrophenylhydrazone (Non-Deuterated) |

| CAS Number | 259824-58-3 | 958-60-1[2][3][4][5] |

| Molecular Formula | C₁₀H₉D₃N₄O₄ | C₁₀H₁₂N₄O₄[2][3][5] |

| Molecular Weight | 255.25 g/mol | 252.23 g/mol [5] |

| Appearance | Solid | Orange-red crystalline solid |

| Melting Point | Not available | 115-117 °C[4] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents | Soluble in ethanol (B145695), ethanol/water mixtures[6] |

| Storage Temperature | +4°C | -20°C[4] |

Synthesis and Purification

The synthesis of 2-butanone 2,4-dinitrophenylhydrazone is a classic condensation reaction between 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium.[6] The same principle applies to the synthesis of the deuterated analog, where deuterated 2-butanone would be used as the starting material.

General Synthesis Protocol (for non-deuterated analog)

This protocol describes the synthesis of the non-deuterated compound and can be adapted for the synthesis of the deuterated analog by substituting 2-butanone with its deuterated counterpart.

Materials:

-

2-Butanone

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Ethanol

-

Concentrated Sulfuric Acid or Hydrochloric Acid

Procedure:

-

Dissolve 2,4-dinitrophenylhydrazine in ethanol.

-

Add a few drops of concentrated sulfuric acid or hydrochloric acid to the solution to act as a catalyst.[6]

-

Slowly add 2-butanone to the acidic DNPH solution.

-

An orange-red precipitate of 2-butanone 2,4-dinitrophenylhydrazone will form.

-

Allow the reaction to proceed at room temperature for complete precipitation.

-

Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

-

Dry the product in a desiccator.

Purification

Recrystallization is the most common method for purifying the crude product. The choice of solvent is critical for obtaining high-purity crystals.

Solvents for Recrystallization:

Procedure:

-

Dissolve the crude product in a minimum amount of hot recrystallization solvent.

-

Allow the solution to cool slowly to form crystals.

-

Filter the purified crystals and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly. The purity can be checked by measuring the melting point.

Experimental Protocols: Analytical Characterization

As an internal standard, the purity and identity of this compound are paramount. The following are general protocols for its characterization, based on the non-deuterated analog.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of dinitrophenylhydrazone derivatives.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) is common.

-

Detection: UV detection at approximately 360 nm is effective due to the chromophore in the molecule.[4]

-

Internal Standard: this compound is used as an internal standard for the quantification of 2-butanone.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the non-deuterated compound shows characteristic signals for the aromatic protons of the dinitrophenyl ring, the N-H proton of the hydrazone, and the protons of the butanone moiety. For the deuterated analog, the signals corresponding to the deuterated positions will be absent.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. For the deuterated compound, the molecular ion peak will be shifted by the mass of the deuterium atoms.

-

GC-MS: Gas chromatography coupled with mass spectrometry can be used for separation and identification.

-

LC-MS: Liquid chromatography coupled with mass spectrometry is also a powerful tool for analysis.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 2-butanone 2,4-dinitrophenylhydrazone shows characteristic absorption bands for the N-H, C=N, C=C (aromatic), and NO₂ functional groups.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and analytical workflow for 2-Butanone 2,4-Dinitrophenylhydrazone.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow using the deuterated compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 4. 2-Butanone 2,4-Dinitrophenylhydrazone|958-60-1 [benchchem.com]

- 5. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]

- 6. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

2-Butanone 2,4-Dinitrophenylhydrazone-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Butanone (B6335102) 2,4-dinitrophenylhydrazone and its deuterated analog, 2-Butanone 2,4-dinitrophenylhydrazone-d3. This document outlines their core chemical properties, the experimental protocols for their characterization, and the fundamental chemical reaction involved in their formation.

Core Chemical Properties

The key molecular information for both the standard and the deuterated form of 2-Butanone 2,4-dinitrophenylhydrazone is summarized below. The deuterated version, with three deuterium (B1214612) atoms, offers a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it can be used as an internal standard.

| Property | 2-Butanone 2,4-dinitrophenylhydrazone | This compound |

| Molecular Formula | C₁₀H₁₂N₄O₄[1][2][3][4][5] | C₁₀H₉D₃N₄O₄ or C₁₀D₃H₉N₄O₄[6][7] |

| Molecular Weight | Approximately 252.23 g/mol [1][2][5] | Approximately 255.25 g/mol [7][8] |

| CAS Number | 958-60-1[4][9] | 259824-58-3[6][7] |

Experimental Protocols

The characterization of 2-Butanone 2,4-dinitrophenylhydrazone and its deuterated isotopologue relies on standard analytical techniques to confirm their identity, purity, and structure.

Mass Spectrometry for Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) is a primary method for determining the precise molecular weight of these compounds.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) or other adducts is used to determine the molecular weight with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H NMR and ¹³C NMR spectroscopy are employed to confirm the chemical structure of the compounds. For the deuterated analog, ²H (Deuterium) NMR can also be used.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field, and radiofrequency pulses are applied to excite the atomic nuclei. The resulting signals are recorded to generate an NMR spectrum.

-

Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns in the spectrum provide detailed information about the connectivity and chemical environment of the atoms in the molecule, confirming the expected structure.

Reaction Workflow

2-Butanone 2,4-dinitrophenylhydrazone is formed through a condensation reaction between 2-butanone and 2,4-dinitrophenylhydrazine. This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones.

Caption: Formation of 2-Butanone 2,4-dinitrophenylhydrazone.

References

- 1. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanone-2,4-dinitrophenylhydrazone | CymitQuimica [cymitquimica.com]

- 4. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 5. Buy 2-Butanone 2,4-Dinitrophenylhydrazone | 958-60-1 [smolecule.com]

- 6. This compound [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]

Isotopic Labeling with Deuterium in 2-Butanone 2,4-Dinitrophenylhydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 2-butanone (B6335102) with deuterium (B1214612) and its subsequent conversion to 2,4-dinitrophenylhydrazone. This process is critical for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.[1] This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.

Introduction

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, is a powerful technique in chemical and pharmaceutical sciences.[2] The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably its mass and vibrational energy, leading to a kinetic isotope effect (KIE).[3][4] This effect can influence the rate of chemical reactions and metabolic pathways, providing valuable insights into reaction mechanisms and drug metabolism.[5]

2-Butanone (methyl ethyl ketone), a common organic solvent and industrial chemical, serves as a model compound for studying the principles of isotopic labeling. Its deuterated isotopologues, such as 2-butanone-d5, are frequently used as internal standards in analytical chemistry due to their similar chemical behavior to the unlabeled analyte, allowing for accurate quantification by mass spectrometry.

The derivatization of deuterated 2-butanone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding 2,4-dinitrophenylhydrazone is a classic method for the identification and characterization of carbonyl compounds. The resulting hydrazone is a stable, crystalline solid with a distinct melting point and a strong chromophore, facilitating its detection and analysis.

Experimental Protocols

This section provides detailed methodologies for the deuterium labeling of 2-butanone and the subsequent synthesis of its 2,4-dinitrophenylhydrazone derivative.

Deuterium Labeling of 2-Butanone (Base-Catalyzed H/D Exchange)

This protocol describes the α-deuteration of 2-butanone using deuterium oxide (D₂O) as the deuterium source and a base catalyst.

Materials:

-

2-Butanone (CH₃COCH₂CH₃)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 g (0.139 mol) of 2-butanone and 30 mL of deuterium oxide.

-

With gentle stirring, add 1 mL of a 40 wt. % solution of sodium deuteroxide in D₂O to the mixture.

-

Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the deuterated 2-butanone with three 20 mL portions of anhydrous diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by simple distillation.

-

Purify the resulting deuterated 2-butanone by fractional distillation, collecting the fraction boiling at 79-81 °C.

Synthesis of 2-Butanone-d₅ 2,4-Dinitrophenylhydrazone

This protocol details the preparation of the 2,4-dinitrophenylhydrazone derivative of deuterated 2-butanone.

Materials:

-

Deuterated 2-butanone (e.g., 2-butanone-d₅)

-

2,4-Dinitrophenylhydrazine

-

Methanol

-

Concentrated sulfuric acid

-

Beakers

-

Glass rod

-

Funnel and filter paper

-

Ice bath

Procedure:

-

In a 50 mL beaker, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 25 mL of methanol.

-

Carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring with a glass rod.

-

In a separate beaker, dissolve 0.4 g of deuterated 2-butanone in a minimal amount of methanol.

-

Add the 2,4-dinitrophenylhydrazine solution to the deuterated 2-butanone solution with continuous stirring.

-

If a precipitate does not form immediately, gently warm the mixture for 5-10 minutes.

-

Cool the mixture in an ice bath to promote complete precipitation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and allow it to air dry.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of deuterated 2-butanone and its 2,4-dinitrophenylhydrazone derivative.

Table 1: Properties of Deuterated 2-Butanone Isotopologues

| Property | 2-Butanone (unlabeled) | 2-Butanone-d₅ | 2-Butanone-d₃ (on methyl adjacent to carbonyl) |

| Molecular Formula | C₄H₈O | C₄H₃D₅O | C₄H₅D₃O |

| Molecular Weight ( g/mol ) | 72.11 | 77.14 | 75.13 |

| Boiling Point (°C) | 79.6 | ~80 | ~79-80 |

| Isotopic Purity (atom % D) | N/A | >98% | >98% |

Table 2: Mass Spectrometry Data for 2-Butanone-d₅

| Analysis Technique | Parameter | Value | Reference |

| GC-MS (EI) | Molecular Ion (M⁺) m/z | 77 | |

| Base Peak m/z | 43 ([CH₃CO]⁺) | ||

| Other Major Fragments m/z | 62 ([M-CH₃]⁺), 32 ([CD₃]⁺) | ||

| Isotopic Enrichment | % d₅ | >98% | |

| % d₄ | <2% | ||

| % d₃ | <0.5% |

Table 3: NMR Spectroscopy Data for 2-Butanone-d₅ (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 2.15 | s | CH₃ (unlabeled methyl) |

| ²H NMR | 2.45 | br s | CD₂ |

| 1.05 | br s | CD₃ | |

| ¹³C NMR | 209.1 | s | C=O |

| 36.4 | m | CD₂ | |

| 29.1 | s | CH₃ | |

| 6.9 | m | CD₃ |

Table 4: Properties of 2-Butanone-d₅ 2,4-Dinitrophenylhydrazone

| Property | Value |

| Molecular Formula | C₁₀H₇D₅N₄O₄ |

| Molecular Weight ( g/mol ) | 257.26 |

| Appearance | Yellow-orange crystalline solid |

| Melting Point (°C) | ~115-117 |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the experimental process.

Caption: Reaction pathway for the formation of 2-butanone-d₅ 2,4-dinitrophenylhydrazone.

Caption: Experimental workflow for the synthesis and analysis of deuterated 2-butanone 2,4-dinitrophenylhydrazone.

References

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

A Researcher's Guide to Procuring and Utilizing 2-Butanone 2,4-Dinitrophenylhydrazone-d3

For researchers, scientists, and drug development professionals requiring high-purity deuterated standards, 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone-d3 is a critical reference material for the accurate identification and quantification of carbonyl compounds. This guide provides an in-depth overview of its procurement, key specifications, and a detailed experimental protocol for its use.

Sourcing and Availability

2-Butanone 2,4-Dinitrophenylhydrazone-d3, a deuterated stable isotope-labeled compound, is available from several specialized chemical suppliers. It is intended for laboratory use only, including research and development, and is not approved for diagnostic, therapeutic, or clinical applications in humans or animals.[1] Key suppliers for this research chemical include MedchemExpress, Clinivex, Santa Cruz Biotechnology, LGC Standards, and Fisher Scientific.[1][2][3][4][5]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source |

| CAS Number | 259824-58-3 | [1][3][4] |

| Molecular Formula | C₁₀H₉D₃N₄O₄ | [3][4] |

| Molecular Weight | 255.25 g/mol | [3] |

| Accurate Mass | 255.105 | [4] |

| Purity | 99.0% | [2] |

| Storage Temperature | +4°C | [4] |

| Shipping Temperature | Room Temperature | [4] |

Experimental Protocols

The primary application of this compound is as an internal standard for the analysis of carbonyl compounds, such as 2-butanone, by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its non-labeled counterpart, 2-Butanone 2,4-dinitrophenylhydrazone, is synthesized through the reaction of 2-butanone with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent).[6][7] This reaction is a classic method for the identification and quantification of ketones and aldehydes.[6][8]

A general experimental workflow for the derivatization of a ketone sample and its subsequent analysis is detailed below. This process, known as Brady's test, involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative.[7] The resulting derivatives are typically yellow, orange, or red crystalline solids.[7]

Materials and Reagents

-

2,4-Dinitrophenylhydrazine (wetted solid)

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

Ketone sample

-

This compound (as internal standard)

-

Deionized water

-

Ethyl acetate (B1210297)

Protocol 1: Preparation of Brady's Reagent

-

In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric acid.[7]

-

Stir the mixture for 10-15 minutes, or until the solid has completely dissolved.[7]

Protocol 2: Synthesis of the 2,4-Dinitrophenylhydrazone Derivative

-

Dissolve a small amount of the ketone sample in a suitable solvent, such as methanol or ethanol.

-

Add the prepared Brady's reagent dropwise to the ketone solution.

-

The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl compound.

-

For quantitative analysis, a known amount of this compound internal standard should be added to the sample prior to derivatization.

Protocol 3: Isolation and Purification

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.[7]

-

For further purification, transfer the crude product to a clean beaker for recrystallization.[7]

-

Add a minimum amount of hot ethanol to dissolve the crystals completely. If the derivative does not dissolve, a small amount of ethyl acetate can be added dropwise.[7]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.[7]

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Protocol 4: Characterization

-

Determine the melting point of the dry, purified crystals using a calibrated melting point apparatus.[7] The melting point of the derivative is a characteristic physical constant that can be used for identification.[7]

-

For quantitative analysis, the purified derivative (along with the deuterated internal standard) is typically analyzed by LC-MS or GC-MS.

Experimental Workflow Diagram

The logical flow of the experimental process for utilizing this compound in research is illustrated in the following diagram.

Caption: Workflow for procurement and use of a deuterated standard.

References

- 1. clinivex.com [clinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. This compound [lgcstandards.com]

- 5. 2-Butanone 2,4-Dinitrophenylhydrazone-3,5,6-d3, CDN 0.005 g | Buy Online | CDN | Fisher Scientific [fishersci.es]

- 6. Buy 2-Butanone 2,4-Dinitrophenylhydrazone | 958-60-1 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Simultaneous determination of airborne acetaldehyde, acetone, 2-butanone, and cyclohexanone using sampling tubes with 2,4-dinitrophenylhydrazine-coated solid sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Butanone 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and experimental protocols related to 2-Butanone (B6335102) 2,4-Dinitrophenylhydrazone-d3. This deuterated derivative is a valuable tool in various analytical applications, including as an internal standard in mass spectrometry-based quantification methods.

Chemical and Physical Properties

2-Butanone 2,4-dinitrophenylhydrazone-d3 is the deuterated form of the well-known derivative of 2-butanone. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Butanone 2,4-DNPH-d3, Ethyl Methyl Ketone 2,4-Dinitrophenylhydrazone-d3 |

| CAS Number | 259824-58-3 |

| Molecular Formula | C₁₀H₉D₃N₄O₄ |

| Molecular Weight | ~255.25 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature. Adequate ventilation. |

Safety and Handling

Adherence to strict safety protocols is paramount when handling this compound. The following information is compiled from safety data sheets (SDS) and general laboratory safety practices.

Hazard Identification

The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[1]

-

Ingestion: May be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

This section outlines a general procedure for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis involves the condensation reaction between a deuterated 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent).

Materials:

-

2-Butanone-d3 (e.g., 2-Butanone-4,4,4-d3 or 2-Butanone-1,1,1,3,3-d5)

-

2,4-Dinitrophenylhydrazine

-

Concentrated Sulfuric Acid

Procedure:

-

Prepare Brady's Reagent: In a flask, dissolve 2,4-dinitrophenylhydrazine in methanol. Slowly and cautiously add concentrated sulfuric acid to the solution.

-

Reaction: In a separate container, dissolve the deuterated 2-butanone in methanol.

-

Precipitation: Add the Brady's reagent solution dropwise to the deuterated 2-butanone solution with constant stirring. An orange to yellow precipitate of this compound should form.

-

Isolation: Allow the mixture to stand to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities.

Synthesis workflow for this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity, which is essential for its use as an analytical standard.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent like ethyl acetate)

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Purification by recrystallization workflow.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Melting Point

The melting point of the purified product should be sharp and can be compared to the non-deuterated standard, although slight variations may exist.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | ~3300 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2900-3000 |

| C=N stretch | ~1620 |

| NO₂ stretch (asymmetric) | ~1515 |

| NO₂ stretch (symmetric) | ~1330 |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the position and extent of deuterium incorporation. The exact chemical shifts will depend on the deuterated starting material used. For example, if 2-Butanone-4,4,4-d3 was used, the signal corresponding to the methyl group adjacent to the carbonyl would be absent.

Expected ¹H NMR Data (for non-deuterated analog for comparison):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.9 - 9.1 | Multiplet |

| -NH- | ~11.0 | Singlet (broad) |

| -CH₂- | ~2.5 | Quartet |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₃ (methyl) | ~2.1 | Singlet |

For the d3-derivative, the integration of the corresponding proton signals will be reduced or absent depending on the deuteration pattern.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique to confirm the incorporation of deuterium. The molecular ion peak ([M]⁺) will be shifted by +3 mass units compared to the non-deuterated analog.

Expected Mass Spectrometry Data:

| Ion | m/z (Non-deuterated) | m/z (d3-derivative) |

| [M]⁺ | ~252.09 | ~255.11 |

The fragmentation pattern in the mass spectrum will also be useful for structural confirmation.

References

Technical Guide: Solubility and Analysis of 2-Butanone 2,4-Dinitrophenylhydrazone-d3

Audience: Researchers, scientists, and drug development professionals.

Core Compound Properties and Solubility

2-Butanone (B6335102) 2,4-dinitrophenylhydrazone is the product of a condensation reaction between 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[2] This reaction is a classic method for the qualitative identification of aldehydes and ketones, yielding a crystalline solid derivative with a characteristic melting point. The solubility of this derivative is a critical factor in its synthesis, purification, and subsequent analysis.

The compound is generally characterized by low polarity, making it poorly soluble in water but soluble to varying degrees in common organic solvents. Solubility is significantly dependent on temperature, a property that is exploited during purification by recrystallization.

Quantitative Solubility Data

While precise quantitative solubility values (e.g., in g/100 mL) are not consistently reported across the literature, a qualitative and semi-quantitative summary based on its use in experimental protocols is presented below. The choice of solvent is crucial for purification, with ideal recrystallization solvents dissolving the compound well at high temperatures but poorly at room temperature.[3]

| Solvent | Type | Solubility Profile & Common Use | References |

| Ethanol (B145695) (95%) | Protic Polar | Good (especially when hot) ; The most common and effective solvent for recrystallization. | [2][3][4] |

| Methanol (B129727) | Protic Polar | Slightly Soluble to Soluble ; Used for both reaction and recrystallization. | [5][6] |

| Aqueous Ethanol | Protic Polar | Moderately Soluble ; Used for derivatives that are too soluble in absolute ethanol to precipitate effectively upon cooling. | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Slightly Soluble . | [5][7] |

| n-Butyl Alcohol | Protic Polar | Good ; An excellent, though less common, solvent for recrystallization. | [2][3][8] |

| Ethyl Acetate | Aprotic, Medium Polarity | Soluble ; Can be effective for recrystallization, often paired with a non-polar co-solvent like hexane. | [3] |

| Acetonitrile | Aprotic Polar | Soluble ; Has been used effectively for recrystallizing specific DNPH derivatives. | [3][4] |

| Dioxane | Aprotic, Low Polarity | Soluble ; Can be used for recrystallization, particularly for larger quantities. | [2][3][8] |

| Pyridine | Aprotic Polar | Soluble ; Mentioned as a potential recrystallization solvent. | [2][3][8] |

| Water | Protic Polar | Insoluble ; The crude product is typically washed with water to remove acid catalysts and other water-soluble impurities. | [7][9][10] |

Experimental Protocols

The following sections detail a standard laboratory procedure for the synthesis and subsequent purification of 2-butanone 2,4-dinitrophenylhydrazone. This process provides a practical demonstration of the compound's solubility characteristics.

Synthesis via Condensation Reaction

This protocol describes the formation of the hydrazone derivative from 2-butanone using Brady's reagent (a solution of DNPH in acidic alcohol).

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Methanol or 95% Ethanol

-

Concentrated Sulfuric Acid

-

Standard laboratory glassware

Procedure:

-

Prepare Brady's Reagent: Cautiously suspend approximately 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.[6] While stirring, slowly add 0.5 mL of concentrated sulfuric acid.[6] The mixture will warm, and the DNPH should dissolve to form a clear, orange-red solution. If any solid remains, the warm solution can be filtered.

-

Prepare Carbonyl Solution: In a separate test tube, dissolve approximately 0.2 g of 2-butanone in 1 mL of methanol.[6]

-

Reaction: Add the 2-butanone solution to the prepared Brady's reagent. A yellow-to-orange crystalline precipitate of 2-butanone 2,4-dinitrophenylhydrazone should form almost immediately.[4]

-

Isolation: Allow the mixture to stand for 5-10 minutes to ensure complete precipitation. If necessary, cool the mixture in an ice bath.

-

Filtration: Collect the crude crystalline product by suction filtration using a Buchner or Hirsch funnel. Wash the crystals with a small amount of cold water to remove the acid catalyst, followed by a small amount of cold methanol to remove unreacted starting materials.[7]

Purification by Recrystallization

This procedure leverages the temperature-dependent solubility of the compound in ethanol to achieve high purity.

Materials:

-

Crude 2-butanone 2,4-dinitrophenylhydrazone

-

95% Ethanol

-

Erlenmeyer flasks, heat source (hot plate), filtration apparatus

Procedure:

-

Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of 95% ethanol, just enough to cover the solid.

-

Heating: Gently heat the mixture on a hot plate, swirling continuously. Add more ethanol in small portions until the solid completely dissolves.[3] Avoid adding excessive solvent, as this will reduce the final yield.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of the hydrazone will begin to form as the solubility decreases. For maximum yield, the flask can subsequently be placed in an ice bath.

-

Final Filtration: Collect the purified crystals by suction filtration.[6]

-

Drying: Dry the crystals completely. The purity can be confirmed by measuring the melting point (literature value is approximately 115-117°C) and comparing it to the crude product.[5][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocols.

Caption: Workflow for the synthesis and purification of 2-butanone 2,4-dinitrophenylhydrazone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. ETHYL METHYL KETONE 2,4-DINITROPHENYLHYDRAZONE | 958-60-1 [chemicalbook.com]

- 6. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 7. ajpamc.com [ajpamc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Butanone, (2,4-dinitrophenyl)hydrazone (CAS 958-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 2-butanone 2,4-dinitrophenylhydrazone [stenutz.eu]

Methodological & Application

Application Note: Quantitative Analysis of Carbonyls in Various Matrices Using 2-Butanone 2,4-Dinitrophenylhydrazone-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantitative analysis of carbonyl compounds in various matrices, including environmental and biological samples. The method is based on the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] To ensure high accuracy and precision, a deuterated internal standard, 2-Butanone 2,4-dinitrophenylhydrazone-d3 (2-Butanone-d3-DNPH), is employed.[3][4] This internal standard corrects for variations in sample preparation, extraction recovery, and instrument response.[5] The protocols provided are based on established methodologies, such as U.S. EPA Methods 554 and 8315A, and are suitable for trace-level quantification of aldehydes and ketones.[1][6][7]

Principle of the Method

The core of this analytical method is the chemical derivatization of target carbonyl compounds (aldehydes and ketones) with 2,4-dinitrophenylhydrazine (DNPH).[8] In an acidic medium, the carbonyl group undergoes a condensation reaction with DNPH to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[9][10] These derivatives are highly chromophoric, allowing for sensitive detection by UV spectrophotometry at approximately 360 nm.[1] For enhanced specificity and lower detection limits, mass spectrometry can be employed.[11][12] The use of a stable isotope-labeled internal standard, which is added to the sample at the beginning of the workflow, is critical for accurate quantification as it mimics the analyte's behavior throughout the analytical process.[5][13]

Caption: Derivatization reaction of a carbonyl with DNPH.

Experimental Workflow

The overall analytical procedure involves several key steps, from sample acquisition to final data analysis. The inclusion of the internal standard at the initial stage is crucial for correcting potential analyte losses and variations during sample processing.

References

- 1. epa.gov [epa.gov]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. waters.com [waters.com]

- 7. documents.thermofisher.cn [documents.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of 2-Butanone in Biological Matrices using Isotope Dilution LC-MS/MS with 2-Butanone 2,4-Dinitrophenylhydrazone-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 2-butanone (B6335102) in biological matrices, such as plasma or urine. The method utilizes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. 2-Butanone is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form its corresponding hydrazone, enhancing chromatographic retention and ionization efficiency. 2-Butanone 2,4-dinitrophenylhydrazone-d3 is employed as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This robust method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this volatile carbonyl compound.

Introduction

2-Butanone, also known as methyl ethyl ketone (MEK), is a volatile organic compound that can be present in biological systems through exogenous exposure or as a metabolic byproduct. Accurate quantification of 2-butanone is crucial in various research areas, including toxicology, environmental health, and disease biomarker discovery. The analysis of volatile carbonyl compounds in complex biological matrices presents challenges due to their low molecular weight and poor ionization efficiency.

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used strategy to overcome these challenges. The resulting DNPH-hydrazone derivative is more stable, less volatile, and possesses a chromophore, making it amenable to UV detection.[1][2] More importantly for mass spectrometry, the derivative significantly improves ionization efficiency.[3] The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte, provides the most accurate method for quantification by correcting for any analyte loss during sample processing and for matrix-induced ionization suppression or enhancement.[4]

This document outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 2-butanone.

Experimental Protocols

Materials and Reagents

-

2-Butanone (≥99% purity)

-

This compound (Internal Standard, IS)

-

2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

-

Hydrochloric Acid (HCl), certified ACS PLUS

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid, LC-MS grade

-

Solid Phase Extraction (SPE) C18 cartridges (e.g., 100 mg, 1 mL)

-

Biological matrix (e.g., human plasma, urine)

Equipment

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[3]

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Preparation of Solutions

-

DNPH Derivatizing Reagent (0.5 mg/mL): Dissolve 50 mg of DNPH in 100 mL of acetonitrile containing 0.5% (v/v) concentrated HCl. This solution should be prepared fresh and protected from light.

-

Stock Solution of 2-Butanone (1 mg/mL): Accurately weigh 10 mg of 2-butanone and dissolve in 10 mL of acetonitrile.

-

Stock Solution of this compound (IS) (100 µg/mL): Accurately weigh 1 mg of the deuterated standard and dissolve in 10 mL of acetonitrile.

-

Working Standard and IS Solutions: Prepare a series of working standard solutions of 2-butanone by serial dilution of the stock solution with acetonitrile. Prepare a working internal standard solution by diluting the IS stock solution to an appropriate concentration (e.g., 1 µg/mL) with acetonitrile.

Sample Preparation and Derivatization Protocol

-

Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma, urine) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the working internal standard solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube. For urine samples, dilute with acetonitrile and proceed.

-

Derivatization: Add 50 µL of the DNPH Derivatizing Reagent to the supernatant. Vortex briefly.

-

Reaction: Incubate the mixture at 60°C for 30 minutes in a sealed tube to ensure complete derivatization.[5]

-

Cooling: Allow the samples to cool to room temperature.

Solid Phase Extraction (SPE) Cleanup Protocol

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of LC-MS grade water through it. Do not allow the cartridge to dry.[4]

-

Sample Loading: Load the entire derivatized sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 1 mL of 40:60 (v/v) acetonitrile/water to remove polar interferences.[4]

-

Elution: Elute the derivatized analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.[4] Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 30% B to 95% B over 8 min, hold for 2 min, return to initial conditions |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Negative Ion Electrospray (ESI-) or APCI-[6][7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source Temp. | Instrument dependent (e.g., 400°C) |

| Gas Flow | Instrument dependent |

Note: MS parameters such as collision energy (CE) and declustering potential (DP) must be optimized for the specific instrument used to achieve maximum sensitivity.

Data Presentation

MRM Transitions

The molecular weight of 2-butanone 2,4-dinitrophenylhydrazone is 252.23 g/mol .[8] The d3-labeled internal standard will have a molecular weight of approximately 255.25 g/mol . In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation of DNPH derivatives commonly results in characteristic product ions.[9] The proposed MRM transitions are listed below and should be optimized on the specific mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 2-Butanone 2,4-dinitrophenylhydrazone (Analyte) | 251.1 | 195.1 | Negative |

| This compound (IS) | 254.1 | 198.1 | Negative |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are representative and should be validated in the user's laboratory.

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (%CV) | < 15% (at LLOQ, Low, Mid, High QC levels) |

| Accuracy (%Bias) | Within ±15% (at LLOQ, Low, Mid, High QC levels) |

| Recovery | > 85% |

Visualizations

Derivatization Reaction

The following diagram illustrates the chemical reaction between 2-butanone and 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone derivative.

Caption: Derivatization of 2-Butanone with DNPH.

Experimental Workflow

This diagram outlines the major steps involved in the sample preparation and analysis workflow.

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method, incorporating DNPH derivatization and stable isotope dilution, offers a highly reliable and sensitive approach for the quantification of 2-butanone in biological matrices. The detailed protocol provides a solid foundation for researchers to implement this method, with the understanding that specific parameters, particularly for the mass spectrometer, should be optimized in-house to achieve the best performance. This methodology is well-suited for applications in clinical research, toxicology, and other fields requiring accurate measurement of carbonyl compounds.

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. longdom.org [longdom.org]

- 6. lcms.cz [lcms.cz]

- 7. Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Butanone 2,4-Dinitrophenylhydrazone|958-60-1 [benchchem.com]

- 9. researchgate.net [researchgate.net]

GC-MS protocol for 2-butanone detection using a deuterated standard

An Application Note and Protocol for the Quantitative Analysis of 2-Butanone (B6335102) in Aqueous Samples by Headspace Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Butanone, also known as methyl ethyl ketone (MEK), is a volatile organic compound (VOC) commonly used as a solvent in various industrial processes, including the manufacturing of pharmaceuticals, textiles, and plastics. It can also be found as a metabolic byproduct in biological systems. Accurate and sensitive quantification of 2-butanone is crucial for environmental monitoring, occupational safety, and in the analysis of biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detection of volatile compounds. The use of a deuterated internal standard, such as 2-butanone-d5, is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

This application note provides a detailed protocol for the determination of 2-butanone in aqueous samples using static headspace GC-MS with 2-butanone-d5 as an internal standard. The methodology is designed to be robust and reliable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Materials and Reagents

-

2-Butanone (≥99.9% purity)

-

2-Butanone-d5 (≥98% isotopic purity)

-

Methanol (GC grade)

-

Deionized water

-

20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

-

Gastight syringes

Instrumentation

A gas chromatograph equipped with a mass selective detector (MSD) and a headspace autosampler is required. The following parameters are recommended as a starting point and may require optimization for specific instruments.

Preparation of Standards and Samples

1. Stock Solutions:

-

2-Butanone Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-butanone into a 100 mL volumetric flask. Dilute to volume with methanol.

-

2-Butanone-d5 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-butanone-d5 into a 100 mL volumetric flask. Dilute to volume with methanol.

2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the 2-butanone stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Prepare an internal standard working solution of 10 µg/mL by diluting the 2-butanone-d5 stock solution with deionized water.

3. Calibration Standards:

-

To a series of 20 mL headspace vials, add 5 mL of deionized water.

-

Spike each vial with a known volume of the 2-butanone working standard solutions to create a calibration curve with concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Add 50 µL of the 10 µg/mL 2-butanone-d5 internal standard working solution to each calibration standard vial.

-

Immediately seal the vials with crimp caps.

4. Sample Preparation:

-

Place 5 mL of the aqueous sample into a 20 mL headspace vial.

-

Add 50 µL of the 10 µg/mL 2-butanone-d5 internal standard working solution.

-

Immediately seal the vial with a crimp cap.

GC-MS Analysis

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Headspace Autosampler | |

| Vial Equilibration Temp. | 80°C |

| Vial Equilibration Time | 20 min |

| Loop Temperature | 90°C |

| Transfer Line Temperature | 100°C |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Injection Port Temp. | 250°C |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial: 40°C (hold 2 min) Ramp: 10°C/min to 150°C Ramp: 25°C/min to 250°C (hold 2 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 2-Butanone: 43 (quantifier), 72 (qualifier) 2-Butanone-d5: 46 (quantifier), 77 (qualifier) |

| Dwell Time | 100 ms (B15284909) per ion |

Data Presentation

The quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the 2-butanone quantifier ion to the peak area of the 2-butanone-d5 quantifier ion versus the concentration of 2-butanone.

Table 2: Representative Calibration Curve Data